![molecular formula C14H10BrF3N4O B11781731 6-(4-Bromophenyl)-7-methyl-2-(trifluoromethyl)-7H-pyrimido[4,5-b][1,4]oxazin-4-amine CAS No. 1956382-27-6](/img/structure/B11781731.png)
6-(4-Bromophenyl)-7-methyl-2-(trifluoromethyl)-7H-pyrimido[4,5-b][1,4]oxazin-4-amine
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Overview
Description
6-(4-Bromophenyl)-7-methyl-2-(trifluoromethyl)-7H-pyrimido[4,5-b][1,4]oxazin-4-amine is a complex organic compound that belongs to the class of pyrimido[4,5-b][1,4]oxazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-7-methyl-2-(trifluoromethyl)-7H-pyrimido[4,5-b][1,4]oxazin-4-amine typically involves multi-step organic reactions. One common method involves the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromophenyl)-7-methyl-2-(trifluoromethyl)-7H-pyrimido[4,5-b][1,4]oxazin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(4-Bromophenyl)-7-methyl-2-(trifluoromethyl)-7H-pyrimido[4,5-b][1,4]oxazin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-(4-Bromophenyl)-7-methyl-2-(trifluoromethyl)-7H-pyrimido[4,5-b][1,4]oxazin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-(4-Bromophenyl)-7-methyl-2-(trifluoromethyl)-7H-pyrimido[4,5-b][1,4]oxazin-4-amine is unique due to the presence of both bromophenyl and trifluoromethyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s reactivity and potential for various applications compared to similar compounds.
Biological Activity
6-(4-Bromophenyl)-7-methyl-2-(trifluoromethyl)-7H-pyrimido[4,5-b][1,4]oxazin-4-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly as a poly(ADP-ribose) polymerase (PARP) inhibitor. PARP inhibitors are a class of drugs that target cancer cells with defective DNA repair mechanisms, making them particularly useful in oncology.
The compound has the following molecular formula:
- Molecular Formula : C12H9BrF3N5O
- CAS Number : 1956382-27-6
This structure includes a bromophenyl group and a trifluoromethyl group, which are believed to enhance its biological activity through improved binding affinity to target enzymes.
The primary mechanism of action for this compound involves the inhibition of PARP enzymes, specifically PARP-1 and PARP-2. These enzymes play crucial roles in the DNA repair process, and their inhibition can lead to the accumulation of DNA damage in cancer cells, thereby inducing apoptosis.
Structure-Activity Relationship (SAR)
Research indicates that the presence of specific substituents on the pyrimidine scaffold influences the potency and selectivity of the compound towards PARP isoforms. For instance:
- The trifluoromethyl group enhances binding interactions with the enzyme's active site.
- The bromophenyl substituent is critical for selective inhibition, as it affects the overall electronic properties and sterics around the binding site.
Biological Activity Data
Recent studies have quantified the inhibitory effects of this compound on PARP activity. The following table summarizes key findings:
Compound Name | Target | IC50 (nM) | Selectivity |
---|---|---|---|
This compound | PARP-1 | 5 | High |
This compound | PARP-2 | 1 | Very High |
These results indicate that this compound exhibits potent inhibitory activity against both PARP isoforms, with a notably higher selectivity towards PARP-2.
Case Studies
A study published in the Journal of Natural Sciences explored the synthesis and biological evaluation of various PARP inhibitors, including this compound. The results demonstrated:
- In vitro Efficacy : The compound effectively reduced cell viability in cancer cell lines with BRCA mutations.
- In vivo Studies : Animal models treated with this compound showed significant tumor reduction compared to controls.
Properties
CAS No. |
1956382-27-6 |
---|---|
Molecular Formula |
C14H10BrF3N4O |
Molecular Weight |
387.15 g/mol |
IUPAC Name |
6-(4-bromophenyl)-7-methyl-2-(trifluoromethyl)-7H-pyrimido[4,5-b][1,4]oxazin-4-amine |
InChI |
InChI=1S/C14H10BrF3N4O/c1-6-9(7-2-4-8(15)5-3-7)20-10-11(19)21-13(14(16,17)18)22-12(10)23-6/h2-6H,1H3,(H2,19,21,22) |
InChI Key |
WBEPYXCIVWVBAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=NC2=C(N=C(N=C2O1)C(F)(F)F)N)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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